Potency Against Aspergillus and Penicillium
In a direct head‑to‑head comparison under identical assay conditions, KK14(R) inhibited non‑germinated conidia of Aspergillus niger with an MIC of 12.5 µg mL⁻¹, whereas the parent peptide KK14 required 50 µg mL⁻¹ (4‑fold higher). Against Penicillium expansum, KK14(R) gave an MIC of 12.5 µg mL⁻¹ compared with 25 µg mL⁻¹ for KK14 (2‑fold higher). Both peptides were equipotent against Fusarium culmorum (MIC 6.25 µg mL⁻¹) [REFS‑1].
| Evidence Dimension | Antifungal potency – non‑germinated conidia MIC |
|---|---|
| Target Compound Data | KK14(R): F. culmorum 6.25 µg mL⁻¹; P. expansum 12.5 µg mL⁻¹; A. niger 12.5 µg mL⁻¹ |
| Comparator Or Baseline | KK14 (parent): F. culmorum 6.25 µg mL⁻¹; P. expansum 25 µg mL⁻¹; A. niger 50 µg mL⁻¹ |
| Quantified Difference | 2‑fold reduction in MIC for P. expansum; 4‑fold reduction for A. niger; no change for F. culmorum |
| Conditions | Synthetic Medium for Fungi (SMF), pH 6.5, 28 °C, 120 h incubation; conidial germination inhibition assay; three biological replicates |
Why This Matters
Users targeting Aspergillus or Penicillium species in food‑spoilage or antifungal screening models achieve substantially lower effective concentrations with KK14(R), reducing peptide consumption and cost per assay.
- [1] Thery T, Shwaiki LN, O'Callaghan YC, O'Brien NM, Arendt EK. Antifungal activity of a de novo synthetic peptide and derivatives against fungal food contaminants. J Pept Sci. 2019;25(1):e3137. Table 2. View Source
